molecular formula C14H15NO3S B12066317 Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B12066317
M. Wt: 277.34 g/mol
InChI Key: XQAZGKHIKNORCH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a 4-methoxyphenyl substituent at the 4-position and an amino group at the 3-position of the thiophene ring. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 293.34 g/mol (calculated from and analogous structures in ). The compound is synthesized via cyclization reactions of thiocarbamoyl precursors, as demonstrated in and , where halogenated reagents or thermal conditions are employed.

Thiophene derivatives are pharmacologically significant due to their anticancer, antimicrobial, and anti-inflammatory properties. This compound is a key intermediate in medicinal chemistry, particularly in the development of cytotoxic agents targeting tumor cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .

Properties

IUPAC Name

ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)13-12(15)11(8-19-13)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAZGKHIKNORCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Reactions

The classical route begins with the preparation of α,β-dihalogenonitriles, typically derived from 4-methoxybenzaldehyde. For example, 4-methoxybenzaldehyde undergoes condensation with cyanoacetic acid to form α-chloro-β-(4-methoxyphenyl)acrylonitrile. This intermediate is highly reactive due to the electron-withdrawing cyano and chloro groups, facilitating subsequent nucleophilic attacks.

Cyclization and Esterification

The critical cyclization step involves reacting α-chloro-β-(4-methoxyphenyl)acrylonitrile with thioglycolic acid ethyl ester (HS-CH₂-COOEt) in the presence of alkali metal alcoholates (e.g., sodium ethoxide). The mechanism proceeds via nucleophilic substitution at the α-chloro position, followed by cyclization to form the thiophene ring. The amino group is introduced in situ through hydrolysis of the nitrile moiety under basic conditions.

Reaction Scheme:

  • 4-MeO-C₆H₄-CHO+NC-CH₂-COOH4-MeO-C₆H₄-CHCl-CN\text{4-MeO-C₆H₄-CHO} + \text{NC-CH₂-COOH} \rightarrow \text{4-MeO-C₆H₄-CHCl-CN}

  • 4-MeO-C₆H₄-CHCl-CN+HS-CH₂-COOEtNaOEtEthyl 3-amino-4-(4-MeO-C₆H₄)thiophene-2-carboxylate\text{4-MeO-C₆H₄-CHCl-CN} + \text{HS-CH₂-COOEt} \xrightarrow{\text{NaOEt}} \text{Ethyl 3-amino-4-(4-MeO-C₆H₄)thiophene-2-carboxylate}

This method typically achieves yields of 46–55%, with purification requiring recrystallization from ethanol.

Single-Step Catalytic Process

Reaction Mechanism

A breakthrough method described in US4847386A bypasses multi-step sequences by directly converting 3-oxo-4-(4-methoxyphenyl)tetrahydrothiophene to the target compound using hydroxylamine hydrochloride. The reaction occurs in polar aprotic solvents (e.g., propionitrile) under reflux, inducing simultaneous ring aromatization and amination:

3-Oxo-4-(4-MeO-C₆H₄)tetrahydrothiophene+NH₂OH\cdotpHClΔEthyl 3-amino-4-(4-MeO-C₆H₄)thiophene-2-carboxylate\text{3-Oxo-4-(4-MeO-C₆H₄)tetrahydrothiophene} + \text{NH₂OH·HCl} \xrightarrow{\Delta} \text{Ethyl 3-amino-4-(4-MeO-C₆H₄)thiophene-2-carboxylate}

Optimization of Reaction Conditions

Key parameters include:

  • Temperature : 150–200°C (microwave-assisted heating reduces time from hours to minutes).

  • Solvent : Propionitrile or DMF enhances solubility of intermediates.

  • Catalyst : Alkali metal carbonates (e.g., K₂CO₃) improve yields to 77–82% by neutralizing HCl byproducts.

Microwave-Assisted Synthesis

Methodology and Advantages

Microwave irradiation accelerates the cyclocondensation of 4-methoxyphenylacetonitrile with ethyl thioglycolate. A representative procedure involves:

  • Mixing 4-methoxyphenylacetonitrile (1.0 equiv), ethyl thioglycolate (1.2 equiv), and K₂CO₃ (1.5 equiv) in DMF.

  • Irradiating at 150°C for 10–15 minutes.

  • Isolating the product via aqueous workup and column chromatography.

This method achieves yields of 68–75% with >95% purity, significantly outperforming conventional heating.

Industrial-Scale Production Techniques

Scalability Challenges

Large-scale synthesis requires addressing:

  • Exothermicity : Controlled addition of reagents to prevent thermal runaway.

  • Byproduct Management : Distillation or adsorption techniques to remove HCl and unreacted starting materials.

Purification and Quality Control

Industrial batches are purified via:

  • Crystallization : Ethanol/water mixtures yield pale-yellow needles.

  • Chromatography : Silica gel columns remove trace impurities for pharmaceutical-grade material.

Data Tables and Comparative Analysis

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Traditional Multi-Step46–558–12 hoursWell-established protocolLow yield, labor-intensive
Single-Step Catalytic77–823–4 hoursHigh efficiency, minimal stepsRequires high-purity starting material
Microwave-Assisted68–7510–15 minutesRapid, energy-efficientSpecialized equipment needed

Table 2: Optimal Reaction Conditions for Single-Step Process

ParameterOptimal ValueEffect on Yield
Temperature180°CMaximizes cyclization rate
SolventPropionitrileEnhances intermediate solubility
Catalyst Loading1.5 equiv K₂CO₃Neutralizes HCl, drives reaction

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate has shown significant promise as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for the development of drugs aimed at treating diseases such as cancer and inflammatory disorders.

Case Study: Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against cancer cell lines. For instance, a study reported an IC50 value of approximately 140 nM against HeLa cells, comparable to established anticancer agents like combretastatin A-4 (CA-4) . The mechanism involves binding to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis .

Compound Cell Line IC50 (nM)
This compoundHeLa140
Combretastatin A-4 (CA-4)HeLa110

Agricultural Chemistry

Pesticide Development
The compound is also being explored for its potential in agricultural applications, particularly in the development of novel agrochemicals. Its ability to act as an effective pesticide while minimizing environmental impact makes it a valuable addition to sustainable agriculture practices.

Material Science

Organic Semiconductors
this compound is utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound is employed to study interactions with enzymes and metabolic pathways. Understanding these interactions can provide insights into complex biological systems and lead to the discovery of new therapeutic targets .

Analytical Chemistry

Detection Methods
The compound is used in developing analytical methods for detecting thiophene derivatives. Its high sensitivity and specificity facilitate accurate quantification in various samples, which is crucial for both research and quality control in pharmaceutical manufacturing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate with structurally analogous compounds:

Key Findings :

Substituent Effects on Cytotoxicity: Electronegative Groups: Chloro (Cl) and methoxy (OCH₃) groups enhance cytotoxicity. Compound 74 (Cl-substituted) shows higher potency against all three tumor lines compared to the methoxyphenyl derivative . Hydrophobic Groups: Ethoxy (OC₂H₅) and methyl (CH₃) groups improve membrane permeability, as seen in compounds 76b and 77, which exhibit selective toxicity toward cancer cells . Carbamoyl/Cyanogroups: The 4-cyano group in compound 74 and carbamoyl groups in 76b/77 contribute to binding affinity with cellular targets, likely through hydrogen bonding or π-π stacking .

Selectivity: All compounds show low toxicity toward normal fibroblast cells (WI-38), suggesting thiophene derivatives have a favorable therapeutic index. The methoxyphenyl group in the target compound may reduce off-target effects compared to chlorophenyl analogs .

Structural Flexibility: this compound lacks the additional carbamoyl or cyano substituents found in more potent analogs (e.g., 74, 76b). This may explain its moderate activity, highlighting the importance of electron-withdrawing groups for enhanced efficacy .

Physicochemical Properties :

  • Solubility: Methoxy and amino groups improve aqueous solubility compared to purely hydrophobic derivatives (e.g., methyl or chlorophenyl analogs).
  • Synthetic Accessibility: The target compound is synthesized in fewer steps than derivatives requiring carbamoyl or cyano functionalization ( vs. 6).

Biological Activity

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a methoxy-substituted phenyl group, which contribute to its unique biochemical properties. The presence of the methoxy group enhances solubility and may influence electronic properties, potentially leading to increased biological activity compared to other thiophene derivatives lacking this substitution.

Property Description
Molecular FormulaC13H13N1O2S1
Molecular Weight253.31 g/mol
Structural FeaturesThiophene ring, amino group, methoxyphenyl substituent

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structural similarities to other thiophene derivatives imply potential interactions with tubulin, influencing cell cycle progression and apoptosis.

Potential Mechanisms:

  • Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic mitochondrial pathways .
  • Antimicrobial Activity : The compound has demonstrated activity against various pathogens, suggesting a role in inhibiting microbial growth.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have evaluated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)23.2 - 95.9Induction of apoptosis
HePG-2 (Liver Cancer)17 - 130Tubulin inhibition
A431 (Epithelial Carcinoma)Not specifiedCell cycle arrest

The compound's ability to induce apoptosis has been linked to its interaction with the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic processes .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 µg/mL
Escherichia coliNot specified

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining bioavailability and efficacy.

Key Pharmacokinetic Considerations:

  • Absorption : The methoxy group may enhance oral bioavailability.
  • Distribution : The lipophilic nature due to the thiophene ring suggests good tissue penetration.
  • Metabolism : Preliminary studies indicate potential metabolic pathways involving cytochrome P450 enzymes.
  • Excretion : Further studies are needed to elucidate the excretion routes.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

Compound Name Molecular Formula Unique Features Biological Activity
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylateC13H12ClN1O2S1Chlorophenyl groupModerate anticancer activity
Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylic acidC13H12BrN1O2S1Brominated phenolEnhanced reactivity
Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acidC13H12N2O5S1Nitro group presentIncreased biological activity

These comparisons highlight how structural modifications can influence the biological efficacy of thiophene derivatives.

Q & A

Q. What are the key synthetic protocols for Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving thiophene ring functionalization. A common approach includes:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with ethyl cyanoacetate or thiourea to form thiophene intermediates (e.g., via Gewald or Suzuki-Miyaura cross-coupling reactions) .
  • Step 2 : Amidation or esterification to introduce the amino and carboxylate groups. For example, ethyl 3-amino-4-bromothiophene-2-carboxylate can react with (4-methoxyphenyl)boronic acid under Pd catalysis .
  • Optimization : Temperature control (e.g., 80°C for Suzuki coupling), solvent selection (1,4-dioxane/water mixtures), and catalyst loading (e.g., [Pd(PPh₃)₄]) are critical. Purification via column chromatography (petroleum ether/ethyl acetate gradients) ensures high yields .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer, followed by refinement using SHELXL (for small-molecule refinement) or WinGX (for data processing and visualization). Key parameters include:

  • R factor : ≤0.05 for high-quality data .
  • Dihedral angles : Assess planarity of the thiophene ring and substituents (e.g., 2.0° deviation for ester groups) .
  • Hydrogen bonding : Analyze intermolecular interactions to predict packing efficiency .

Q. What safety precautions are required when handling this compound?

Refer to Safety Data Sheets (SDS):

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational modeling predict the solubility and reactivity of this compound?

  • LogP (XlogP) : Calculated as ~4.0, indicating moderate hydrophobicity. Use tools like Molinspiration or ACD/Labs .
  • Topological Polar Surface Area (TPSA) : ~89.8 Ų, suggesting poor blood-brain barrier penetration but good solubility in polar solvents .
  • Conformational analysis : Cremer-Pople puckering parameters quantify thiophene ring distortion, which influences reactivity (e.g., electrophilic substitution sites) .

Q. What methodologies resolve contradictions in spectroscopic data during characterization?

  • NMR discrepancies : Compare experimental 1H^1H/13C^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian). For example, aromatic proton shifts at δ 6.8–7.5 ppm confirm methoxyphenyl substitution .
  • IR validation : Carboxylate C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at 308.08 m/z) .

Q. How is the compound evaluated for biological activity, and what assays are used?

  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays. IC₅₀ values <10 µM indicate potency .
  • Mechanistic studies : Western blotting to assess kinase inhibition (e.g., PTP1B) or apoptosis markers (e.g., caspase-3 activation) .
  • SAR analysis : Modify substituents (e.g., methoxy → nitro groups) to optimize activity .

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst recycling : Use immobilized Pd catalysts for Suzuki coupling to reduce costs .
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., 2 h vs. 6 h) .
  • Workflow integration : In-line FTIR monitors reaction progress to minimize byproducts .

Methodological Resources

  • Structural refinement : SHELXL for high-resolution data .
  • Synthetic protocols : Optimized Pd-catalyzed cross-coupling .
  • Safety compliance : SDS guidelines from AK Scientific .
  • Biological assays : Standardized MTT protocols .

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